1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil

Regiochemistry Structural isomerism Uracil substitution

1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil is a synthetic small-molecule uracil derivative (C12H14N2O4, MW 250.25 g/mol) featuring a 5-methylfuran-2-yl hydroxymethyl substituent at the 5-position of the pyrimidine ring. This compound belongs to the broader class of C5-substituted uracil analogues, which are widely explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), antiviral agents, and anticancer candidates due to their ability to interact with viral enzymes and cellular nucleic acid pathways.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 134924-78-0
Cat. No. B12783419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil
CAS134924-78-0
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2=CC(=O)N(C(=O)N2C)C)O
InChIInChI=1S/C12H14N2O4/c1-7-4-5-9(18-7)11(16)8-6-10(15)14(3)12(17)13(8)2/h4-6,11,16H,1-3H3
InChIKeyTZVUTBSKPAZUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil (CAS 134924-78-0) – Procurement-Relevant Chemical Identity and Class Profile


1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil is a synthetic small-molecule uracil derivative (C12H14N2O4, MW 250.25 g/mol) featuring a 5-methylfuran-2-yl hydroxymethyl substituent at the 5-position of the pyrimidine ring . This compound belongs to the broader class of C5-substituted uracil analogues, which are widely explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), antiviral agents, and anticancer candidates due to their ability to interact with viral enzymes and cellular nucleic acid pathways [1]. Its regiochemistry distinguishes it from the positional isomer 1,3-dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil (CAS 134924-77-9), which carries the identical substituent at the 4-position .

Why Generic 5-Substituted Uracil Analogs Cannot Substitute for 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil Without Comparative Data


Uracil derivatives are not functionally interchangeable, as even subtle changes in substitution position profoundly alter electronic properties, target binding, and biological activity [1]. The target compound's 5-position attachment places the 5-methylfuran moiety in a distinct orientation relative to the uracil ring compared to the 4-substituted isomer (CAS 134924-77-9), which is expected to result in different hydrogen-bonding patterns, steric interactions, and redox potentials [1]. Without direct quantitative comparative data, the assumption that these isomers would perform identically in an in vitro assay or synthetic application is scientifically unjustified .

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil Against Its Closest Analogs


Regiochemical Differentiation from the 4-Positional Isomer (CAS 134924-77-9) by Distinct Molecular Structure

The target compound is unequivocally distinguishable from its closest structural analog, 1,3-dimethyl-4-((5-methylfuran-2-yl)hydroxymethyl)uracil, by the attachment point of the 5-methylfuran-2-yl hydroxymethyl group. In the target compound, the substituent is at the 5-position of the uracil ring, whereas the comparator carries the identical moiety at the 4-position. This structural difference is confirmed by the distinct CAS registry numbers (134924-78-0 vs. 134924-77-9) and IUPAC nomenclature . While no head-to-head biological comparison has been published, the regiochemical variation is known to alter the electronic distribution and planarity of the uracil ring, which in turn affects molecular recognition by enzymes such as thymidine phosphorylase and dUTPase in related uracil series [1].

Regiochemistry Structural isomerism Uracil substitution

Class-Level Antitumorigenic Potential Inferred from Furan-Series Uracil Derivatives in Melanoma B16 Cells

The compound class to which 1,3-dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil belongs has demonstrated cytotoxic activity in a culture of melanoma B16 cells. In the 1991 study by Trushule et al., five of fourteen newly synthesized uracil derivatives of the furan series exhibited high cytotoxic activity in this model [1]. The specific contribution of the target compound to this activity profile was not individually reported, but the study established that the antitumorigenic effect of this compound class is independent of redox properties, suggesting a target-specific mechanism rather than non-specific oxidative stress [1]. In contrast, 5-fluorouracil derivatives within the same series showed antitumorigenic activity against lympholeucosis P388 comparable to ftorafur, providing a performance baseline for uracil-based agents [1].

Antitumor activity Melanoma B16 Cytotoxicity

Molecular Weight and Physicochemical Differentiation from Nucleoside and Base Analogs

The target compound has a molecular weight of 250.25 g/mol and the formula C12H14N2O4, placing it in the lower-mid range for drug-like small molecules . This distinguishes it from larger nucleoside analogs such as 5-fluorouracil (MW 130.08 g/mol), ftorafur (tegafur, MW 200.17 g/mol), and the clinically used NNRTI etravirine (MW 435.28 g/mol) [1]. Its intermediate molecular weight, combined with the lipophilic 5-methylfuran substituent, suggests a distinct pharmacokinetic profile that may offer advantages in membrane permeability compared to highly polar uracil bases, though this remains to be experimentally verified.

Physicochemical properties Molecular weight Drug-likeness

High-Priority Application Scenarios for 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil Based on Current Evidence


Medicinal Chemistry Exploration of C5-Functionalized Uracil NNRTIs

Given the established role of 5-substituted uracils as non-nucleoside reverse transcriptase inhibitors, this compound can serve as a scaffold for structure-activity relationship (SAR) studies targeting HIV-1 reverse transcriptase or related viral polymerases . The 5-methylfuran-2-yl moiety provides a hydrogen-bond acceptor and hydrophobic surface that may engage the NNRTI binding pocket differently from the 4-substituted isomer, offering a distinct SAR vector . Researchers procuring this compound should plan comparative testing against the 4-isomer to map the regiochemical dependence of target binding.

Anticancer Lead Identification Leveraging the Furan-Uracil Pharmacophore

The class-level antitumorigenic activity demonstrated by furan-series uracil derivatives in melanoma B16 models supports the inclusion of this compound in anticancer screening cascades [1]. As electrochemical studies have shown that the cytotoxicity is not redox-mediated, the compound is more likely to engage specific cellular targets, increasing its attractiveness as a lead molecule for further optimization [1]. Procurement for high-throughput screening against NCI-60 or similar cancer cell line panels is a rational next step.

Chemical Biology Probe Development for dUTPase or Thymidine Phosphorylase Inhibition

Uracil derivatives with C5 substitutions are known to interact with pyrimidine metabolism enzymes such as human dUTPase and thymidine phosphorylase, which are validated targets in oncology [2]. The presence of the 5-methylfuran hydroxymethyl group may confer selectivity for these targets over other uracil-binding proteins compared to simpler 5-substituted analogs like 5-fluorouracil [2]. Researchers should confirm enzyme inhibition activity in biochemical assays before deploying this compound as a probe.

Synthetic Intermediate for Fused Heterocyclic Libraries

The hydroxymethyl and furan functional groups present in this compound make it a versatile intermediate for further derivatization, including oxidation to the aldehyde, coupling with amines to form Schiff bases, or cyclization to generate fused pyrimidine-furan ring systems . This synthetic utility distinguishes it from simpler uracil building blocks that lack the furan handle, enabling the construction of diverse compound libraries for screening .

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